molecular formula C14H16ClNO2 B2986756 N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide CAS No. 2305551-13-5

N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide

Cat. No.: B2986756
CAS No.: 2305551-13-5
M. Wt: 265.74
InChI Key: GHTWFUOQEGSZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group, an oxolane ring, and a prop-2-enamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the oxolane intermediate.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group through an amidation reaction, where the oxolane-chlorophenyl intermediate reacts with a suitable amide precursor.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product. Industrial methods may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Similar in structure but contains a cyano and trifluoromethyl group instead of the chlorophenyl group.

    (E)-3-(4-Chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide: Contains a methoxyphenyl group instead of the oxolane ring.

Uniqueness

N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide is unique due to its combination of a chlorophenyl group, an oxolane ring, and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-2-13(17)16-14(7-8-18-10-14)9-11-3-5-12(15)6-4-11/h2-6H,1,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTWFUOQEGSZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.